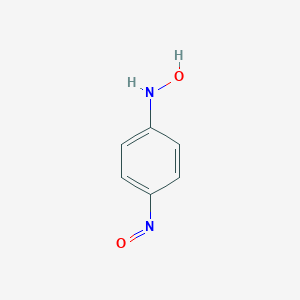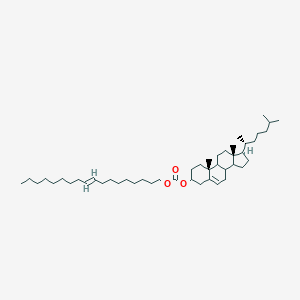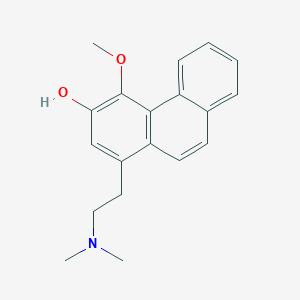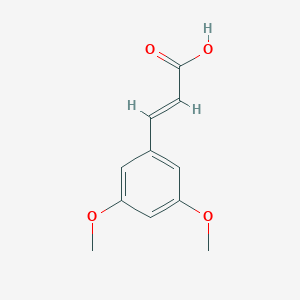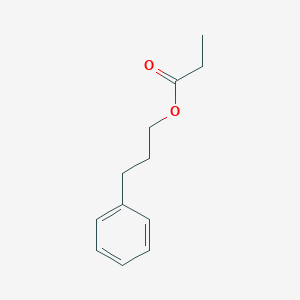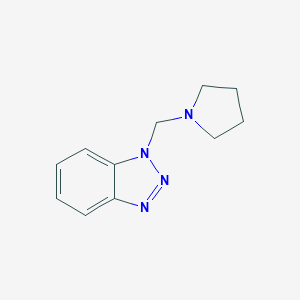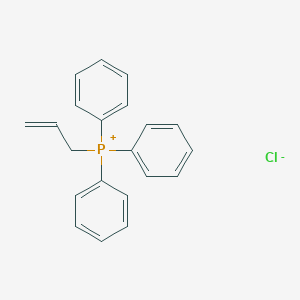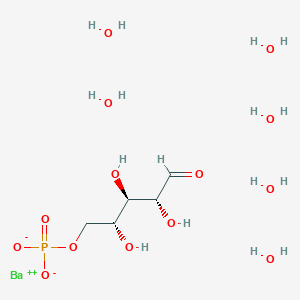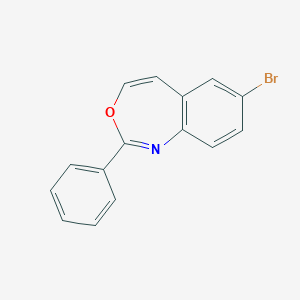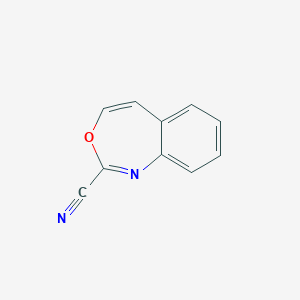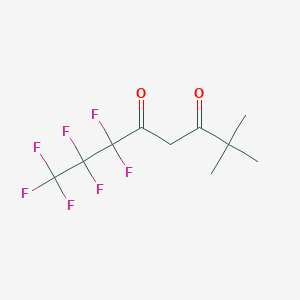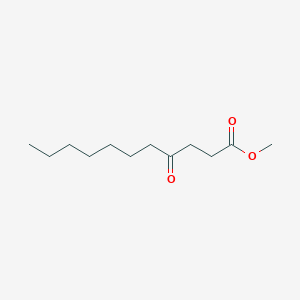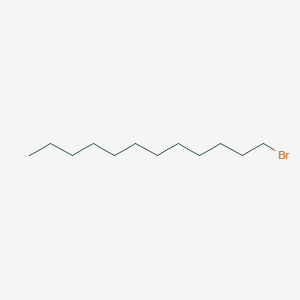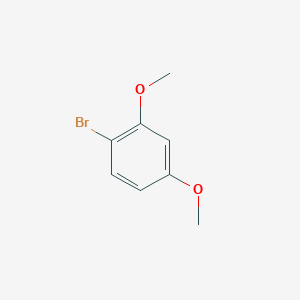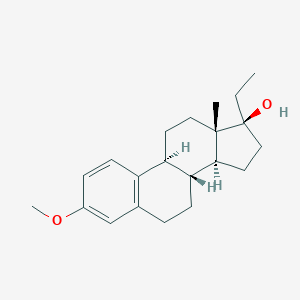
17alpha-Ethylestradiol 3-methyl ether
Vue d'ensemble
Description
17alpha-Ethylestradiol 3-methyl ether (EE3ME) is a synthetic estrogenic compound that has been extensively studied for its potential use in scientific research. This compound is structurally similar to natural estrogen and has been found to exhibit strong estrogenic activity in various in vitro and in vivo assays.
Applications De Recherche Scientifique
Detection in Biological Samples : 17alpha-Ethylestradiol 3-methyl ether, as part of the oestrogens family, has been a subject of study for its detection in biological samples. Biddle et al. (2007) developed an analytical approach capable of detecting oestradiol isomers at low levels in bovine serum and urine, which is significant for distinguishing between normal samples and those from animals treated with growth-promoting implants (Biddle et al., 2007).
Imaging Agents : The compound has been studied for its potential as an estrogen receptor imaging agent. Ali et al. (2000) synthesized and evaluated new 125I-radioiodinated estrogens as potential estrogen receptor imaging agents, showcasing the importance of 17alpha-Ethylestradiol derivatives in this field (Ali et al., 2000).
Environmental Impact and Remediation : The persistence and effects of 17alpha-Ethylestradiol in the environment, particularly in aquatic systems, have been a significant area of research. Zha et al. (2008) conducted a multigeneration experiment on Chinese rare minnows to investigate the effects of synthetic estrogen EE(2), closely related to 17alpha-Ethylestradiol, demonstrating its significant impact on aquatic life at very low concentrations (Zha et al., 2008).
Pharmacology and Biochemistry : The compound and its derivatives have also been studied for their pharmacological properties and interactions with biological receptors. Wölfling et al. (2003) examined the receptor-binding of normal and 13-epi-D-homoestrones and their 3-methyl ethers, finding that these compounds are recognized by the estrogen receptor, although with lower relative binding affinities than the reference compound, 3,17beta-estradiol (Wölfling et al., 2003).
Propriétés
Numéro CAS |
17550-03-7 |
|---|---|
Nom du produit |
17alpha-Ethylestradiol 3-methyl ether |
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21+/m1/s1 |
Clé InChI |
NVYBDSYHTNOJSQ-MJCUULBUSA-N |
SMILES isomérique |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
SMILES canonique |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Autres numéros CAS |
17550-03-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

